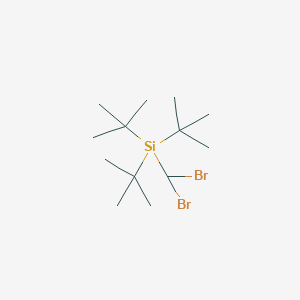![molecular formula C18H14ClN3 B14620951 2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-31-5](/img/structure/B14620951.png)
2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in the manufacturing of dyes.
Preparation Methods
The synthesis of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2-aminobiphenyl. The reaction conditions generally include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The azo bond can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye synthesis and reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in drug development and as a diagnostic tool.
Industry: It is widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine involves its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets and pathways involved in its interactions are primarily related to its chemical structure, which allows it to interact with various substrates and reagents in specific ways.
Comparison with Similar Compounds
Similar compounds to 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine include other azo dyes such as:
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine These compounds share the azo bond characteristic but differ in their specific substituents and structures, which can affect their color, stability, and reactivity. The uniqueness of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine lies in its specific combination of substituents, which provides distinct properties and applications.
Properties
CAS No. |
60595-31-5 |
|---|---|
Molecular Formula |
C18H14ClN3 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C18H14ClN3/c19-13-9-11-14(12-10-13)21-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)20/h1-12H,20H2 |
InChI Key |
IRLDLZQKLSMDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N=NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)





![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)

![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)





